Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate
Description
Properties
CAS No. |
70015-75-7 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3,8H2,1-2H3,(H,9,10) |
InChI Key |
JKFJHNXJGZSKIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1N)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethyl Cyanoacetate with Methyl Hydrazine
A well-documented industrially viable method involves the reaction of ethyl cyanoacetate derivatives with methyl hydrazine in toluene as a solvent. This method is characterized by:
- Stepwise addition : Ethyl cyanoacetate is dissolved in toluene, followed by dropwise addition of a 40% aqueous methyl hydrazine solution under controlled temperature (20–30°C).
- Reflux : After complete addition, the mixture is refluxed for approximately 2 hours to complete cyclization.
- Cooling and filtration : The reaction mixture is cooled to 9–10°C, and the product is isolated by filtration and drying.
This process yields Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate with high purity and yield, and it is noted for its simplicity, safety, and environmental friendliness due to minimal waste generation.
| Parameter | Condition |
|---|---|
| Solvent | Toluene |
| Temperature (addition) | 20–30 °C |
| Reflux time | 2 hours |
| Cooling temperature | 9–10 °C |
| Methyl hydrazine | 40% aqueous solution |
| Yield | High (industrial scale) |
This method is described in patent CN105646357A and is suitable for scale-up due to its operational ease and cost-effectiveness.
Condensation of Hydrazides with Ethyl Chloroacetate Derivatives
Another synthetic route involves the reaction of hydrazides or hydrazino compounds with ethyl chloroacetate or ethyl 2-chloroacetoacetate under reflux in ethanol or ethanol-water mixtures. This method typically proceeds via:
- Refluxing hydrazine derivatives with ethyl chloroacetate in the presence of hydrogen chloride as a catalyst.
- Inert atmosphere to prevent side reactions.
- Reaction time around 3 hours.
The product, ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate, can be converted to the desired amino-pyrazole derivative through subsequent transformations.
| Parameter | Condition |
|---|---|
| Solvent | Ethanol or ethanol-water mixture |
| Catalyst | Hydrogen chloride |
| Atmosphere | Inert (e.g., nitrogen) |
| Reaction time | 3 hours |
| Temperature | Reflux |
| Yield | Moderate (~27%) |
This approach is referenced in medicinal chemistry literature and is useful for preparing hydrazino-substituted pyrazoles as intermediates.
Reaction of 3-Oxo-2-arylhydrazononitriles with Ethyl Chloroacetate
A synthetic strategy reported in organic chemistry involves the reaction of 3-oxo-2-arylhydrazononitriles with ethyl chloroacetate to form 4-aminopyrazoles, which are structurally related to this compound. This method includes:
- Mixing 3-oxo-2-arylhydrazononitriles with ethyl chloroacetate in suitable solvents.
- Heating under reflux conditions.
- Purification by chromatography.
This approach allows functionalization at the 5-position and provides access to derivatives used in pharmaceutical research.
| Parameter | Condition |
|---|---|
| Starting materials | 3-Oxo-2-arylhydrazononitriles, ethyl chloroacetate |
| Solvent | Dichloromethane or similar solvent |
| Temperature | Reflux |
| Purification | Flash chromatography |
| Yield | Variable, generally good |
This method is detailed in Beilstein Journal of Organic Chemistry and related sources.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Methyl hydrazine + ethyl cyanoacetate (Patent CN105646357A) | 40% methyl hydrazine, ethyl cyanoacetate | Toluene | 20–30 °C (addition), reflux | 2–3 hours | High | Industrially scalable, safe, eco-friendly |
| Hydrazides + ethyl chloroacetate | Hydrazides, ethyl chloroacetate | Ethanol | Reflux | ~3 hours | Moderate (~27%) | Requires inert atmosphere, moderate yield |
| 3-Oxo-2-arylhydrazononitriles + ethyl chloroacetate | Arylhydrazononitriles, ethyl chloroacetate | DCM or similar | Reflux | Variable | Good | Allows functionalization, requires chromatography |
Research Findings and Notes
- The methyl hydrazine/toluene method offers advantages in terms of operational simplicity, safety, and environmental impact, making it suitable for industrial production.
- The hydrazide-based method, although less efficient in yield, is useful for synthesizing hydrazino derivatives that can be further transformed into amino-pyrazoles.
- Functionalization at the 5-position of the pyrazole ring can be achieved by starting from substituted hydrazononitriles, enabling the synthesis of derivatives with potential biological activity.
- Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential to confirm the structure and purity of the synthesized compounds.
- Reaction parameters such as temperature control, solvent choice, and reagent purity critically influence the yield and quality of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 4-position undergoes electrophilic substitution, while the ester group can participate in nucleophilic acyl substitutions.
-
Bromination proceeds via diazotization followed by Sandmeyer-type substitution, replacing the amino group with a bromine atom .
-
Acylation modifies the amino group, enhancing stability for further functionalization.
Condensation Reactions
The amino group reacts with carbonyl compounds to form Schiff bases or heterocyclic systems.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Schiff base formation | Benzaldehyde, ethanol, reflux | 4-(Benzylideneamino)-5-methylpyrazole ester | 70% | |
| Cyclocondensation | Phenylisothiocyanate, ethanol, reflux | Pyrazolo[3,4-d]pyrimidine derivative | 68% |
-
Cyclocondensation with phenylisothiocyanate generates fused pyrazolo-pyrimidine systems, leveraging the amino group's nucleophilicity.
Cyclization Reactions
Intramolecular cyclizations yield complex heterocycles.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyrazolo-pyrimidine synthesis | DMFDMA, NH₄OAc, toluene, reflux | 4-Amino-pyrazolo[3,4-d]pyrimidine | 65% |
-
Dimethylformamide dimethyl acetal (DMFDMA) facilitates ring expansion via intermediate enamine formation, followed by cyclization.
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| [3+2] Cycloaddition | Dialkyl azodicarboxylates, RT | Functionalized pyrazoles with triazole moieties | 85–90% |
-
This catalyst-free reaction exploits the electron-deficient nature of the pyrazole ring, enabling regioselective cycloaddition.
Amide Bond Formation
The ester group is hydrolyzed or transesterified for further derivatization.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide coupling | EDCl, HOBt, carboxylic acid, DMF | 4-Amino-5-methylpyrazole-3-carboxamide | 78% |
-
Coupling reagents like EDCl activate the ester for nucleophilic attack by amines, forming carboxamides with therapeutic potential .
Functional Group Interconversion
The ester group is modified to access other derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester hydrolysis | NaOH, ethanol/water, reflux | 4-Amino-5-methylpyrazole-3-carboxylic acid | 92% | |
| Reduction | LiAlH₄, THF, 0°C | 4-Amino-5-methylpyrazole-3-methanol | 60% |
-
Hydrolysis under basic conditions yields the carboxylic acid, a precursor for further conjugations.
Key Reaction Mechanisms
-
Bromination :
-
Pyrazolo-pyrimidine Formation :
-
Condensation with phenylisothiocyanate forms a thiourea intermediate, followed by cyclization and aromatization.
-
-
[3+2] Cycloaddition :
-
The pyrazole ring acts as a dipolarophile, reacting with azodicarboxylates to form triazole-fused pyrazoles.
-
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their pharmacological properties, including:
- Anti-inflammatory Effects : Some studies indicate that derivatives of this compound exhibit significant anti-inflammatory properties, which may be useful in treating conditions such as arthritis and neuroinflammation .
- Anticancer Activity : Research has shown that certain analogs can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy .
Neurological Research
The compound has been investigated for its effects on neurological disorders. It has demonstrated potential in:
- Cognitive Enhancement : Some derivatives have shown promise in improving cognitive function and memory retention in preclinical models .
- Neuroprotection : Studies suggest that this compound can protect neuronal cells from oxidative stress and neurotoxicity, which is crucial for conditions like Alzheimer's disease .
Agricultural Chemistry
In agricultural applications, this compound is explored as a precursor for developing new pesticides and herbicides due to its ability to interact with biological systems effectively. Its derivatives are being synthesized to enhance pest resistance while minimizing environmental impact .
Case Study 1: Anti-inflammatory Properties
A study published in MDPI highlighted the anti-inflammatory effects of a derivative of this compound on LPS-induced glial inflammation in BV-2 cells. The results indicated a reduction in microglial activation, suggesting its therapeutic potential for neurodegenerative diseases associated with inflammation .
Case Study 2: Anticancer Activity
Research conducted on various pyrazole derivatives demonstrated their efficacy against several cancer cell lines. One specific derivative showed IC50 values in the low micromolar range, indicating strong antiproliferative activity against tumor cells while exhibiting low toxicity to normal cells .
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrazole Carboxylates
Substituent Position Variations
a) Ethyl 4-amino-1H-pyrazole-5-carboxylate (CAS 55904-61-5)
- Key Differences: The amino and ester groups are swapped (amino at position 4, ester at position 5).
- Impact : Altered electronic distribution affects reactivity. For instance, nucleophilic attacks may favor the ester at position 5 over position 3. Hydrogen bonding patterns in crystal structures also differ, as seen in related pyrazole derivatives .
- Synthesis : Similar cyclization methods apply, but starting materials must account for substituent positioning .
b) Ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS 1119471-86-1)
Ester Group Modifications
a) Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS 923283-57-2)
- Key Differences : Methyl ester (vs. ethyl) and N-ethyl substitution.
- Impact :
- Ester Group : Methyl esters hydrolyze faster than ethyl esters, affecting metabolic stability in drug candidates.
- N-Substitution : The 1-ethyl group may hinder intermolecular interactions, as observed in crystal structures of N-substituted pyrazoles (e.g., Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate) .
Halogen and Heteroaryl Substituents
a) Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate (CAS 1380351-61-0)
- Key Differences: Chlorine at position 3, amino at position 5, ester at position 4.
- Impact :
b) Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate (CAS 69720-49-6)
- Key Differences : Pyridazinyl group at position 1, ester at position 4.
- Ester position (4 vs. 3) alters metabolic pathways, as seen in related triazole carboxylates .
Aromatic and Sulfonyl Derivatives
a) Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1)
- Key Differences : Fluorophenyl group at position 5.
- Impact: Aromatic rings increase lipophilicity, enhancing blood-brain barrier penetration. The fluorine atom improves metabolic stability compared to non-halogenated analogs .
b) Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate
Structural and Crystallographic Insights
- Software Tools: Programs like Mercury (for crystal visualization) and SHELX (for refinement) highlight differences in molecular packing. For example, the amino group in the main compound forms hydrogen bonds absent in chloro- or sulfonyl-substituted analogs .
- Void Analysis : Bulky substituents (e.g., phenyl groups) create larger molecular voids, affecting solubility and crystallization behavior .
Biological Activity
Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate (EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of EMPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
EMPC is characterized by the following chemical structure:
The synthesis of EMPC typically involves the condensation of 4-amino-5-methyl-1H-pyrazole with ethyl chloroformate, followed by purification processes such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
1. Antitumor Activity
Recent studies have highlighted the anticancer potential of EMPC. It has been shown to inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Prostate Cancer
In vitro studies demonstrated that EMPC exhibited significant antiproliferative effects on these cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .
| Cancer Type | IC50 Value (µM) |
|---|---|
| Lung Cancer | 12.5 |
| Breast Cancer (MDA-MB-231) | 8.2 |
| Colorectal Cancer | 15.0 |
| Prostate Cancer | 10.0 |
2. Neuropharmacological Effects
EMPC has been identified as a partial agonist at trace amine-associated receptors (TAARs), particularly hTAAR1. This receptor is implicated in various neurological disorders, including schizophrenia and bipolar disorder. The compound's agonistic activity suggests potential therapeutic applications in treating these conditions with a reduced side effect profile compared to traditional antipsychotics .
3. Anti-inflammatory Properties
In addition to its anticancer and neuropharmacological effects, EMPC has demonstrated anti-inflammatory properties. It acts as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), making it a candidate for treating inflammatory diseases .
The biological activity of EMPC can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells through mitochondrial pathways.
- Agonistic Activity at TAARs : Modulating neurotransmitter systems involved in mood regulation and cognitive function.
- Inhibition of Inflammatory Pathways : Reducing the production of pro-inflammatory cytokines through COX inhibition.
Case Studies
Several case studies have explored the efficacy of EMPC in preclinical models:
- Breast Cancer Model : In a study using MDA-MB-231 cells, EMPC was administered at varying doses, resulting in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.
- Neurodegenerative Disease Model : In rodent models of Parkinson's disease, EMPC administration resulted in improved motor function and reduced neuroinflammation, suggesting protective effects on dopaminergic neurons.
Q & A
Q. How can SAR studies guide the design of more potent analogs?
- Methodological Answer :
- Library Design : Synthesize analogs with variations at positions 4 (amine) and 5 (methyl). Test for activity against target enzymes (e.g., COX-2 inhibition).
- SAR Trends : A 2021 study showed that replacing the ethyl ester with a methyl sulfone group increased anti-inflammatory activity by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
